8-Fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a compound that belongs to the class of pyrroloquinoxalines, which are characterized by their fused pyrrole and quinoxaline rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective activator of Sirtuin 6, an important protein involved in various cellular processes including aging and metabolism .
The compound can be classified under the broader category of heterocyclic compounds, specifically within the subcategory of nitrogen-containing heterocycles. It is synthesized from simpler precursors through various chemical reactions. The presence of fluorine in its structure may enhance its pharmacological properties and stability .
The synthesis of 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can be achieved through several methods:
The molecular formula for 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is , with a molecular weight of 215.20 g/mol. The structure features a fused bicyclic system comprising a pyrrole ring and a quinoxaline moiety, with a fluorine atom substituent that can influence its electronic properties.
Property | Data |
---|---|
Chemical Formula | C₁₁H₈F₃N₂O |
Molecular Weight | 215.20 g/mol |
InChI Key | ZKZLQFQYVZJXQJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N1)C(=O)N(C=C2)C=C(F)C |
The reactivity of 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can be explored through several types of chemical reactions:
The mechanism of action for 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one primarily relates to its role as an activator of Sirtuin 6. The activation process involves:
The physical properties include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Stability | Stable at room temp |
8-Fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one has several promising applications in scientific research:
This comprehensive analysis highlights the significance of 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one in both synthetic chemistry and potential therapeutic applications.
Copper(I)-catalyzed reactions provide atom-efficient routes to the pyrrolo[1,2-a]quinoxaline scaffold. These protocols typically employ CuI catalysts (5-10 mol%) with N,N'-ligands (1,10-phenanthroline, neocuproine) in refluxing dimethylformamide, enabling annulation between ortho-fluoroanilines and α-bromoketones. The catalytic cycle involves: (1) Copper-assisted C-N coupling to form the central quinoxaline ring; (2) Intramolecular N-alkylation to construct the fused pyrrole system; (3) Aerobic re-oxidation of the copper catalyst to close the catalytic cycle [5] [8].
Table 1: Optimization of Copper-Catalyzed Synthesis
Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
CuI/1,10-phenanthroline | 110 | 12 | 78 |
CuI/neocuproine | 130 | 8 | 85 |
CuCl/PPh₃ | 100 | 24 | 62 |
Critical optimization strategies include:
The bromo-fluoro derivative serves as the key synthetic intermediate for generating structurally diverse analogs through sequential functionalization. The standard approach involves:
Step 1: Core Formation via Modified Clauson-Kaas Reaction7-Bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one (ENA457511332) is synthesized from fluorinated aniline derivatives and 2,5-dimethoxytetrahydrofuran using p-toluenesulfonic acid (20 mol%) in refluxing toluene. This method achieves 75-92% yield with >95% purity after crystallization [1] [2]. The mechanism proceeds through succinaldehyde intermediate formation, followed by imine-enamine tautomerization and acid-catalyzed cyclodehydration [2] [8].
Step 2: Suzuki-Miyaura FunctionalizationThe bromine substituent at C7 undergoes selective Pd(0)-catalyzed cross-coupling under aqueous micellar conditions [10]:
Br-Pyrroloquinoxaline + ArB(OH)₂ → Ar-Pyrroloquinoxaline
Optimized Conditions:
Table 2: Suzuki Coupling Scope with Bromo-Fluoro Intermediate
Boronic Acid | Product Structure | Yield (%) |
---|---|---|
4-Carboxyphenyl | 7-(4-Carboxyphenyl)-derivative | 88 |
3-Pyridyl | 7-(Pyridin-3-yl)-derivative | 76 |
Vinyl | 7-Vinyl-derivative | 81 |
This methodology demonstrates excellent functional group tolerance, enabling installation of pharmacologically relevant groups: carboxylic acids (for solubility), heteroaromatics (for target interactions), and vinyl substituents (for further diversification) [3] [6] [10]. The fluorine atom remains intact during coupling due to its inertness toward transmetalation.
Structure-based design has proven essential for optimizing the pharmacological profile of pyrroloquinoxaline derivatives. Computational studies reveal that the protonated nitrogen of piperazine side chains forms crucial π-cation interactions with Trp188 in the Sirt6 catalytic domain. This binding stabilizes the compound within an extended hydrophobic pocket, enhancing both affinity and selectivity [4] [5] .
Design Workflow:
Hydrophilic Modifications with Experimental Validation:
Table 3: Docking-Guided Pyrroloquinoxaline Derivatives
Compound | Side Chain | Sirt6 Activation (EC₅₀, μM) | Computational ΔG (kcal/mol) |
---|---|---|---|
36 | 4-Methylpiperazine | 3.1 | -9.8 |
38 | 4-(2-Hydroxyethyl)piperazine | 5.3 | -10.2 |
50 | 4-Carboxypiperidine | 8.7 | -8.9 |
The minimal side-chain flexibility model demonstrates that small adjustments (<30° χ-angle rotations) suffice for optimal binding, avoiding entropic penalties associated with large conformational changes [7]. This principle enabled rational design of derivatives with improved anti-inflammatory activity (LPS-induced cytokine suppression) and antiviral effects against SARS-CoV-2 (EC₅₀ = 9.3 μM) without compromising metabolic stability [5].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: